Roxatidine acetate

Vue d'ensemble

Description

L’acétate de roxatidine est un antagoniste spécifique et compétitif des récepteurs H2 de l’histamine. Il est principalement utilisé pour traiter les ulcères gastriques, le syndrome de Zollinger-Ellison, l’œsophagite érosive, le reflux gastro-œsophagien et la gastrite . Ce composé agit en supprimant l’effet de l’histamine sur les cellules pariétales de l’estomac, réduisant ainsi la production et la sécrétion d’acide gastrique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acétate de roxatidine implique plusieurs étapes :

Amination réductrice : La pipéridine réagit avec le 3-hydroxybenzaldéhyde pour former le 3-(1-pipéridinylméthyl)phénol.

Synthèse d’éther de Williamson : Cet intermédiaire subit une synthèse d’éther avec la N-(3-bromopropyl)phtalimide pour produire un autre intermédiaire.

Déprotection : L’intermédiaire est ensuite déprotégé à l’aide d’hydrazine pour former la (3-(1-pipéridinylméthyl)phénoxy)propylamine.

Formation d’amide : Le chauffage avec de l’acide glycolique forme l’amide.

Acétylation : Enfin, l’acétylation avec l’anhydride acétique complète la synthèse de l’acétate de roxatidine.

Méthodes de production industrielle

Dans les milieux industriels, la préparation du chlorhydrate d’acétate de roxatidine implique l’utilisation du chlorhydrate d’acétate de roxatidine comme matière première, ainsi que de la glycine, du mannitol, du sulfite de sodium et de l’édétate disodique comme matières auxiliaires pour préparer la forme liquide .

Analyse Des Réactions Chimiques

L’acétate de roxatidine subit plusieurs types de réactions chimiques :

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.

Réactions de substitution : Il peut subir des réactions de substitution, en particulier impliquant les groupes phénoxy et pipéridinylméthyle.

Hydrolyse : L’acétate de roxatidine peut être hydrolysé en son métabolite actif, la roxatidine.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent l’anhydride acétique pour l’acétylation, l’acide glycolique pour la formation d’amide et l’hydrazine pour la déprotection . Les principaux produits formés à partir de ces réactions sont des intermédiaires conduisant au composé final d’acétate de roxatidine .

Applications de la recherche scientifique

L’acétate de roxatidine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Mechanism

Roxatidine acetate functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the gastric mucosa. This inhibition reduces intracellular cyclic AMP concentrations and subsequently decreases gastric acid secretion. Its potency is notably higher than that of some other H2 antagonists; studies indicate that it is 4 to 6 times more effective than cimetidine and up to twice as potent as ranitidine in gastric antisecretory activity .

Treatment of Gastric Ulcers

This compound has been extensively studied for its efficacy in treating gastric and duodenal ulcers. In a multicenter double-blind trial involving over 700 patients, this compound (75 mg twice daily) demonstrated comparable healing rates to cimetidine (200 mg four times daily), with both treatments achieving over 90% healing rates . The drug's effectiveness has been confirmed in various clinical settings across Europe and Asia, showcasing its role as a reliable anti-ulcer agent .

Management of Gastroesophageal Reflux Disease

The compound has also shown effectiveness in managing gastroesophageal reflux disease (GERD) by alleviating symptoms associated with acid reflux. Clinical studies have indicated that this compound can significantly reduce esophageal acid exposure, contributing to symptom relief in GERD patients .

Safety Profile

The safety profile of this compound is favorable, with a low incidence of adverse reactions reported in clinical trials (1.7% overall). Common side effects include skin rashes and constipation . Long-term studies have not indicated significant safety concerns, making it a viable option for chronic management of acid-related disorders.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages, indicating potential applications in inflammatory conditions . This suggests that roxatidine could be beneficial in treating inflammatory diseases beyond gastrointestinal disorders.

Atopic Dermatitis Treatment

This compound has been explored for its potential role in managing atopic dermatitis (AD). In animal models, oral administration of roxatidine significantly reduced dermatitis scores and alleviated skin symptoms associated with AD, suggesting its utility in dermatological applications . The mechanism appears to involve suppression of histamine release from mast cells, which is critical in allergic responses.

Case Studies and Clinical Trials

A detailed examination of clinical trials reveals the breadth of this compound's applications:

Mécanisme D'action

L’acétate de roxatidine agit en inhibant de manière compétitive l’histamine au niveau du récepteur H2 des cellules pariétales. Cette inhibition supprime la sécrétion d’acide gastrique normale et stimulée par les repas . Le composé y parvient en bloquant l’histamine libérée par les cellules entérochromaffines de l’estomac de se lier aux récepteurs H2 des cellules pariétales, réduisant ainsi la sécrétion d’acide . De plus, il réduit l’effet d’autres substances qui favorisent la sécrétion d’acide, telles que la gastrine et l’acétylcholine .

Comparaison Avec Des Composés Similaires

L’acétate de roxatidine est comparé à d’autres antagonistes des récepteurs H2 de l’histamine tels que la cimétidine, la ranitidine et la famotidine . Bien que tous ces composés partagent un mécanisme d’action similaire, l’acétate de roxatidine est unique par son affinité de liaison spécifique et son efficacité à supprimer la sécrétion nocturne d’acide .

Composés similaires

- Cimétidine

- Ranitidine

- Famotidine

Ces composés sont également utilisés pour traiter des affections gastro-intestinales similaires, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs profils d’effets secondaires .

Activité Biologique

Roxatidine acetate is a novel H2-receptor antagonist that has garnered attention for its potent inhibitory effects on gastric acid secretion. Unlike traditional H2 antagonists such as cimetidine and ranitidine, this compound exhibits a unique chemical structure and mechanism of action, making it a significant subject of pharmacological research.

This compound functions by competitively inhibiting histamine at the parietal cell H2 receptors, thereby reducing gastric acid secretion. This action is dose-dependent and leads to decreased intracellular cyclic AMP concentrations in parietal cells. The drug is rapidly absorbed and converted to its active metabolite, roxatidine, with over 95% absorption following oral administration .

Pharmacological Profile

This compound has been shown to be 4 to 6 times more potent than cimetidine in inhibiting histamine-mediated gastric acid secretion. In clinical trials, it has demonstrated comparable efficacy to other H2 antagonists, achieving healing rates exceeding 90% for gastric and duodenal ulcers .

Table 1: Comparative Efficacy of this compound

| Study Type | This compound (75 mg) | Cimetidine (200 mg) | Healing Rate (%) |

|---|---|---|---|

| Clinical Trial | Twice Daily | Four Times Daily | >90 |

| Duration | Up to 8 weeks | Up to 8 weeks | >90 |

Clinical Applications

This compound has been effectively used in the treatment of various gastrointestinal disorders, including:

- Gastric ulcers

- Duodenal ulcers

- Reflux esophagitis

- Stomal ulcers

In a multicenter double-blind trial involving over 700 patients, both this compound and cimetidine produced similar healing rates, highlighting its clinical utility .

Safety Profile

The overall incidence of adverse reactions reported in clinical studies was low (1.7%), with the most common side effects being skin rashes and constipation . Importantly, this compound does not exhibit antiandrogenic effects nor does it influence hepatic drug-metabolizing enzymes .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound beyond its gastrointestinal applications. Research indicates that it may inhibit inflammatory pathways associated with allergic responses:

- Roxatidine suppresses NF-κB activation and reduces mast cell infiltration in models of atopic dermatitis (AD) .

- In experimental settings, it has shown promise in alleviating symptoms of AD by normalizing histopathological features in affected tissues .

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Treatment Group | Control Group | Result |

|---|---|---|---|

| Histamine Levels | Reduced | Elevated | Significant Decrease |

| Mast Cell Infiltration | Decreased | Increased | Significant Reduction |

| Epidermis Thickness | Normalized | Thickened | Significant Improvement |

Case Studies

- Peptic Ulcer Maintenance : A study confirmed that administering 75 mg of this compound at night effectively maintained remission in patients with peptic ulcers, demonstrating its long-term safety and efficacy .

- Atopic Dermatitis Model : In a Dfb-induced AD mouse model, treatment with roxatidine resulted in significantly lower dermatitis scores compared to untreated controls, suggesting its potential for broader therapeutic applications beyond acid suppression .

Propriétés

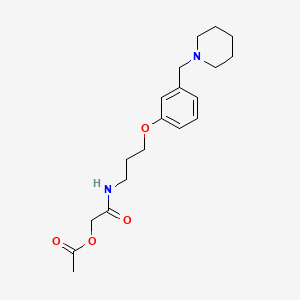

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.